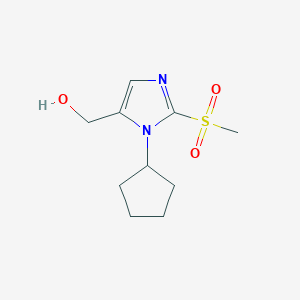
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a chemical compound with a unique structure that includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring
Vorbereitungsmethoden
The synthesis of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the cyclopentyl group and the methanesulfonyl group. The final step involves the addition of the methanol group to the imidazole ring. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions and achieve high yields .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. These interactions can result in various biological effects, including antimicrobial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can be compared with other similar compounds, such as:
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-4-yl)methanol: This compound has a similar structure but differs in the position of the methanol group on the imidazole ring. This difference can lead to variations in reactivity and biological activity.
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)ethanol: The presence of an ethanol group instead of a methanol group can affect the compound’s solubility and interactions with biological targets.
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)amine: The substitution of the methanol group with an amine group can result in different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Eigenschaften
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
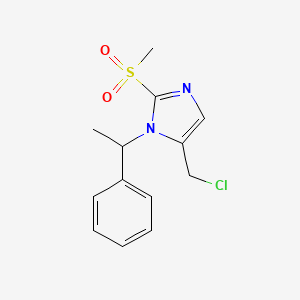
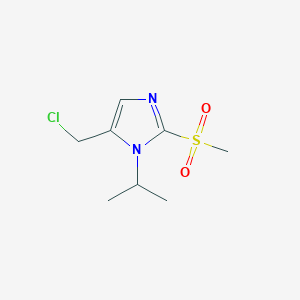
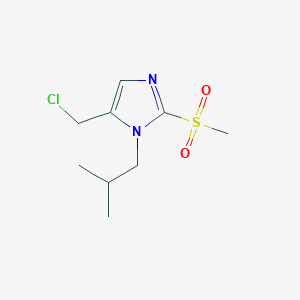
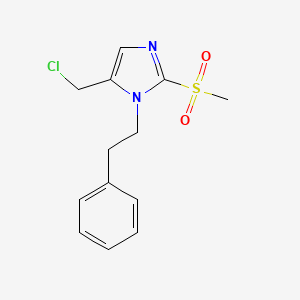

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![5-(chloromethyl)-1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340023.png)
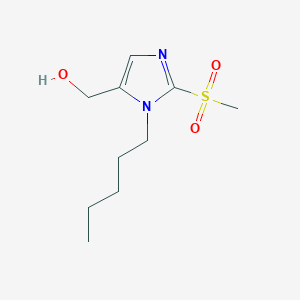
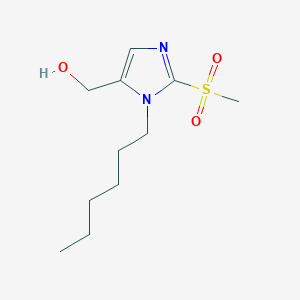
![{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340070.png)
